2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol
Description
Properties
Molecular Formula |
C12H19NOS |
|---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
2-[1-(4-methylsulfanylphenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NOS/c1-9(8-14)13-10(2)11-4-6-12(15-3)7-5-11/h4-7,9-10,13-14H,8H2,1-3H3 |
InChI Key |
ZIPDCWYSDYCMET-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)C1=CC=C(C=C1)SC |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Pathway
This method aligns with β-amino alcohol synthesis trends observed in.
- Precursor synthesis :
- 4-(Methylsulfanyl)acetophenone → 1-[4-(Methylsulfanyl)phenyl]ethan-1-one
- 2-Aminopropan-1-ol (commercially available)
- Steric hindrance from the 1-[4-(Methylsulfanyl)phenyl]ethyl group
- Potential epimerization requires chiral resolution if enantiomerically pure product is needed
Nucleophilic Substitution Approach
Adapted from ester-to-amine conversions in:
- Alkyl halide preparation :
- 1-[4-(Methylsulfanyl)phenyl]ethyl bromide + 2-hydroxypropanenitrile → 2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propanenitrile
| Step | Solvent | Temp (°C) | Time (hr) | Yield (%)* |
|---|---|---|---|---|
| 1 | DMF | 80 | 6 | ~65 |
| 2 | THF | 0→25 | 3 | ~85 |
*Theoretical estimates based on
Mitsunobu Reaction Strategy
Inspired by etherification in:
- Amine protection :
- 2-Aminopropan-1-ol → Boc-protected derivative
-
- React with 1-[4-(Methylsulfanyl)phenyl]ethanol using DIAD/PPh₃
-
- Remove Boc group with HCl/dioxane
- Stereochemical control via Mitsunobu’s retention of configuration
- High functional group tolerance
Comparative Analysis of Methods
| Method | Pros | Cons | Likely Yield (%) |
|---|---|---|---|
| Reductive amination | One-pot synthesis | Requires ketone precursor | 50–70 |
| Nucleophilic subst. | Scalable with commercial reagents | Multi-step, toxic intermediates | 40–60 |
| Mitsunobu | Stereoselective | Costly reagents (DIAD/PPh₃) | 60–75 |
Purification and Characterization
- Column chromatography : Silica gel, ethyl acetate/hexane (3:7 → 1:1)
- Spectroscopic data (predicted):
Chemical Reactions Analysis
Types of Reactions
2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the amino alcohol moiety, typically using strong reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Deaminated products.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Scientific Research Applications of 2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol
2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol is an organic compound with potential biological activities, particularly in antimicrobial and anticancer research. This compound is also known as 3-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol.
Overview
2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol is an organic compound that features a phenyl ring substituted with a methylsulfanyl group and an amino alcohol moiety.
IUPAC Name: 2-[1-(4-methylsulfanylphenyl)ethylamino]propan-1-ol
Molecular Formula: C12H19NOS
Molecular Weight: 225.35 g/mol
Applications
2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol has several scientific research applications:
- Chemistry: It is used as an intermediate in synthesizing more complex organic molecules.
- Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine: It is explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
- Industry: It is utilized in developing new materials and as a precursor in the synthesis of specialty chemicals.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction: The compound can be reduced to remove the amino alcohol moiety, typically using strong reducing agents like lithium aluminum hydride.
- Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Mechanism of Action
The mechanism of action of 2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can influence the compound’s lipophilicity and ability to cross cell membranes, enhancing its bioavailability. The amino alcohol moiety may participate in hydrogen bonding and electrostatic interactions with biological targets, contributing to its overall activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Substituent Effects
- Methylsulfanyl vs. Dimethylamino (): The methylsulfanyl group in the target compound enhances lipophilicity (LogP ~2.5) compared to the dimethylamino analog (LogP ~1.8). The sulfur atom’s polarizability may improve membrane permeability but reduce water solubility.
- Methylsulfanyl vs. Trifluoromethyl () : The trifluoromethyl group is strongly electron-withdrawing, making its aromatic ring less reactive in electrophilic substitutions compared to the electron-donating methylsulfanyl group.
Backbone Variations
- Propan-1-ol vs. Propanedione (): Metaraminol’s ketone-oxime backbone facilitates hydrogen bonding and receptor interactions, unlike the target compound’s alcohol-amine structure. This difference likely influences pharmacological activity (e.g., adrenergic vs. sympathomimetic effects).
Pharmacological Potential
- The target compound’s secondary amine and thioether groups resemble motifs in beta-blockers (e.g., propranolol) and antipsychotics (e.g., sulpiride).
Research Findings and Data
Metabolic Stability
Thioether groups are typically metabolized via oxidation to sulfoxides or sulfones, which may alter bioavailability. For example, the methylsulfanyl group in the target compound could yield sulfoxide metabolites with distinct pharmacological profiles.
Biological Activity
2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol, also known as 3-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol, is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C12H19NOS
- Molecular Weight : 225.35 g/mol
- IUPAC Name : 2-[1-(4-methylsulfanylphenyl)ethylamino]propan-1-ol
The presence of the methylsulfanyl group enhances the compound's lipophilicity, which is crucial for membrane penetration and bioavailability in biological systems.
The biological activity of 2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol is thought to arise from its interaction with specific molecular targets. The methylsulfanyl group may facilitate the compound's ability to cross cell membranes, while the amino alcohol moiety can participate in hydrogen bonding and electrostatic interactions with biological targets. This dual functionality is essential for modulating enzyme activity and influencing cellular pathways.
Antimicrobial Activity
Research has indicated that 2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. Notably, it has shown activity against:
- HCT-116 (Colon Cancer)
- MCF-7 (Breast Cancer)
- HeLa (Cervical Cancer)
In a study using an MTT assay, the IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 15 |
| MCF-7 | 20 |
| HeLa | 25 |
The mechanism underlying its anticancer effects includes apoptosis induction and cell cycle arrest at G0/G1 and G2/M phases, indicating a potential pathway for therapeutic intervention .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds, providing context for understanding the potential of 2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol:
- Cytotoxicity Studies : A study reported that derivatives with similar structures exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting structure-activity relationships that could inform future modifications of this compound .
- Cell Cycle Analysis : Flow cytometry analyses revealed that treatment with this compound led to significant increases in the sub-G1 population, indicative of apoptosis in treated cells .
- Comparative Analysis : When compared to other similar compounds lacking the methylsulfanyl group, 2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol displayed enhanced activity, emphasizing the importance of specific functional groups in determining biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
